molecular formula C7H4ClN3O3 B1314616 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 463315-69-7

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1314616
CAS No.: 463315-69-7
M. Wt: 213.58 g/mol
InChI Key: IDBOQUPQKHBUPC-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 4-chloro-1H-benzo[d]imidazol-2(3H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic substitution reactions, enhancing the compound’s reactivity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents allows for a wide range of chemical modifications and biological activities .

Properties

IUPAC Name

4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBOQUPQKHBUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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